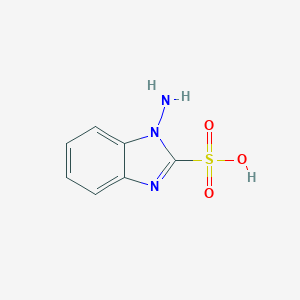

1-Aminobenzimidazole-2-sulfonic acid

Overview

Description

1-Aminobenzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C7H7N3O3S . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .

Synthesis Analysis

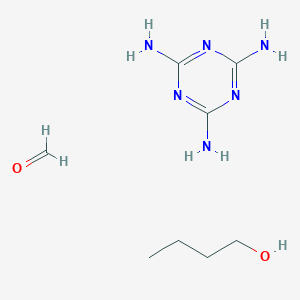

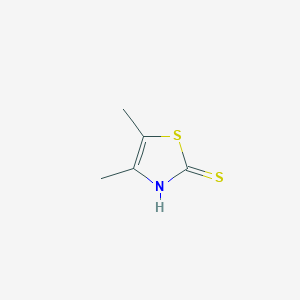

1-Amino-2-alkylaminobenzimidazoles, which are similar to 1-Aminobenzimidazole-2-sulfonic acid, were synthesized by a reaction involving the exchange of the sulfo group in 1-aminobenzimidazole-2-sulfonic acid . Another method for producing 1-aminobenzimidazoline-2-thione involves the reaction of 1-amino-2-chloro-benzimidazole or 1-aminobenzimidazole-2-sulfonic acid with sodium hydrosulfide .

Molecular Structure Analysis

The molecular structure of 1-Aminobenzimidazole-2-sulfonic acid consists of a benzene ring fused with an imidazole ring . The molecule contains a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, and 10 aromatic bonds .

Chemical Reactions Analysis

Benzimidazole derivatives, including 1-Aminobenzimidazole-2-sulfonic acid, have been synthesized in various chemical reactions . For example, 1-Amino-2-alkylaminobenzimidazoles were synthesized by a reaction involving the exchange of the sulfo group in 1-aminobenzimidazole-2-sulfonic acid .

Physical And Chemical Properties Analysis

1-Aminobenzimidazole-2-sulfonic acid is a solid powder that should be stored at room temperature . It has a molecular weight of 213.21 , a density of approximately 1.8 g/cm3 , and a melting point of 285-287°C .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have shown promising results in the field of anticancer research. For instance, a series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives were synthesized, and one of the compounds displayed notable antiproliferative activity against nine tumor subpanels .

Antimicrobial Activity

Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Antiparasitic Activity

Benzimidazole derivatives have been used as potent inhibitors of various enzymes involved in a wide range of therapeutic uses, including antiparasitic treatments .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties .

Antidiabetic Activity

Benzimidazole derivatives have been investigated for their potential antidiabetic properties .

Neurological Applications

Benzimidazole derivatives have been used in neurology for their potential therapeutic effects .

Cardiovascular Disease Treatment

Benzimidazole derivatives have been used in the treatment of cardiovascular diseases .

Ophthalmological Applications

Benzimidazole derivatives have also been used in ophthalmology .

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives, which include 1-aminobenzimidazole-2-sulfonic acid, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

Sulfonamide drugs, which share a similar sulfonic acid group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

It’s known that benzimidazole derivatives can play a significant role in diverse biological and physiological processes .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects .

Action Environment

It’s known that benzimidazoles have been used as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

Safety and Hazards

properties

IUPAC Name |

1-aminobenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWWGSHWGUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369227 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminobenzimidazole-2-sulfonic acid | |

CAS RN |

120341-04-0 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

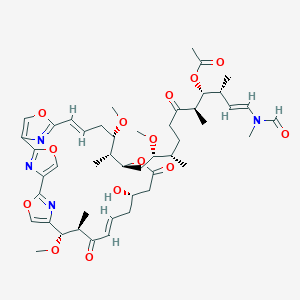

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)